2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde
Overview
Description
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde typically involves the introduction of difluoromethoxy and methoxy groups onto a benzaldehyde derivative. One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
Oxidation: 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzoic acid.
Reduction: 2-(Difluoromethoxy)-3-methoxy-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, especially those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-3-methoxybenzaldehyde:
4-Nitrobenzaldehyde: Lacks the difluoromethoxy and methoxy groups, making it less lipophilic and potentially less stable.
2-Methoxy-4-nitrobenzaldehyde: Lacks the difluoromethoxy group, which can affect its biological activity and chemical properties.
Uniqueness
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and physical properties. The combination of these functional groups with the nitrobenzaldehyde core makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8-6(12(14)15)3-2-5(4-13)7(8)17-9(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLMFMAYDNZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC(F)F)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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